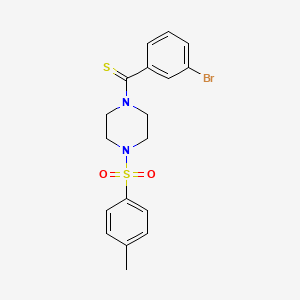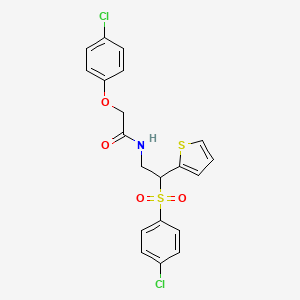![molecular formula C19H21N5O3S B2369229 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide CAS No. 2309748-44-3](/img/structure/B2369229.png)
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide, also known as DMS-Pyrazole, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a potent and selective inhibitor of protein kinase B (PKB/Akt) and has been used in various studies to investigate the role of this kinase in various cellular processes.
Wirkmechanismus
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is a potent and selective inhibitor of PKB/Akt. It binds to the ATP-binding site of the kinase and prevents its activation. PKB/Akt is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell growth, survival, and metabolism. Inhibition of PKB/Akt by 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide leads to the inhibition of these processes, which can result in the inhibition of cancer cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects:
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to promote apoptosis in cancer cells. In addition, 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been shown to inhibit insulin signaling and cell cycle progression. It has also been shown to protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide in lab experiments is its potency and selectivity. It is a highly specific inhibitor of PKB/Akt, which makes it a valuable tool for studying the role of this kinase in various cellular processes. Another advantage is its solubility in water, which makes it easy to use in cell culture experiments. One limitation of using 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is its potential toxicity. It is important to use appropriate concentrations of 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide in experiments to avoid any toxic effects.
Zukünftige Richtungen
There are several future directions for research on 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to understand the precise mechanisms by which 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide inhibits PKB/Akt and to identify potential side effects and toxicity.
Synthesemethoden
The synthesis of 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide involves the reaction of 4-(dimethylsulfamoyl)benzoyl chloride with 2-methyl-5-(pyridin-2-yl)-3H-pyrazole-3-carbaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain the final product. This method has been described in detail in a research article by Zhao et al. (2011).
Wissenschaftliche Forschungsanwendungen
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been used in various scientific research applications to investigate the role of PKB/Akt in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been used to study the role of PKB/Akt in insulin signaling, apoptosis, and cell cycle regulation. 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has also been used to investigate the role of PKB/Akt in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)16-9-7-14(8-10-16)19(25)21-13-15-12-18(22-24(15)3)17-6-4-5-11-20-17/h4-12H,13H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAZVZYZIGPYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)
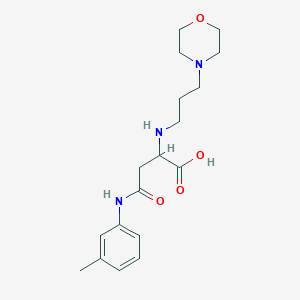
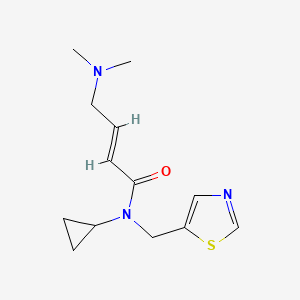
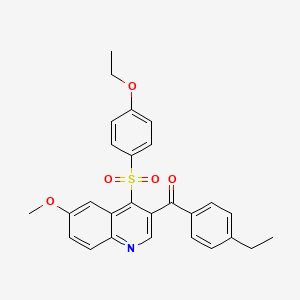
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)
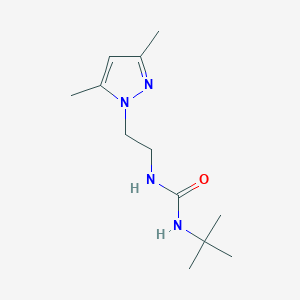
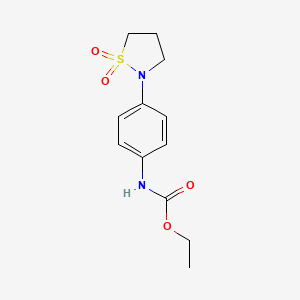
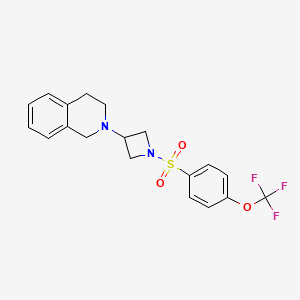

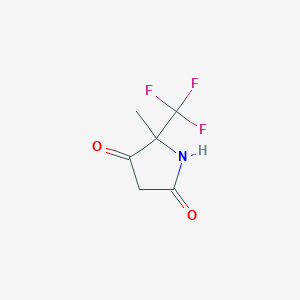
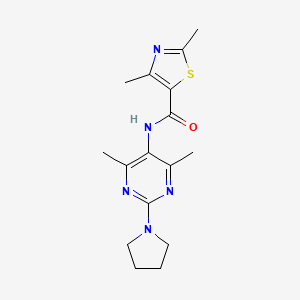
![[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2369165.png)
